The compound is a white to off-white powder that is soluble in DMSO, DMF, and ethanol. Its molecular formula is C20H15F3N2O3 and its molecular weight is 396.34 g/mol. It has a melting point of 226-228°C and a logP of 2.68.
FIPI can be synthesized by a reaction of 5-(furan-2-yl)isoxazole-3-carboxylic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of triethylamine and N-methylmorpholine. The product can be characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
The compound is a white to off-white powder that is soluble in DMSO, DMF, and ethanol . Its molecular formula is C20H15F3N2O3 and its molecular weight is 396.34 g/mol . It has a melting point of 226-228°C and a logP of 2.68 .
FIPI can be synthesized by a reaction of 5-(furan-2-yl)isoxazole-3-carboxylic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of triethylamine and N-methylmorpholine . The product can be characterized by various analytical techniques such as NMR, IR, and mass spectrometry .
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide is a compound characterized by its complex structure, which includes a furan ring, an isoxazole moiety, and a phenylbutanamide group. The molecular formula of this compound is , and its molecular weight is approximately 286.33 g/mol. The presence of multiple functional groups suggests potential for diverse chemical reactivity and biological activity.
The chemical reactivity of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide can be attributed to the following functional groups:
These reactions enable the compound to serve as a versatile intermediate in organic synthesis.
Synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide can be achieved through several methods:
Each method may require optimization of reaction conditions such as temperature, solvent, and catalysts.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide has potential applications in various fields:
Interaction studies are crucial for understanding how N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide interacts with biological systems:
Several compounds share structural similarities with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide, which can help highlight its uniqueness:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(Furan-2-yl)isoxazole | Contains an isoxazole ring and furan | Antimicrobial |
4-(Furanyl)benzamide | Furan ring attached to benzamide | Anti-inflammatory |
1-(Phenyl)isoquinoline | Isoquinoline structure | Neuroprotective |
The uniqueness of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide lies in its combination of both furan and isoxazole functionalities along with a phenylbutanamide backbone, which may confer distinct biological properties compared to these similar compounds.